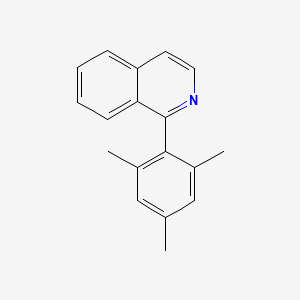
Isoquinoline, 1-(2,4,6-trimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Mesitylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring The mesityl group, which is a derivative of mesitylene (1,3,5-trimethylbenzene), is attached to the isoquinoline structure, imparting unique chemical properties to the compound
Métodos De Preparación
The synthesis of 1-Mesitylisoquinoline can be achieved through several synthetic routes. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the use of metal catalysts, such as palladium or copper, to facilitate the coupling and cyclization reactions necessary to form the isoquinoline structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and other advanced techniques.
Análisis De Reacciones Químicas
1-Mesitylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of isoquinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce dihydroisoquinolines.
Substitution: Electrophilic substitution reactions can occur at the mesityl group, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex polycyclic structures, often using acidic or basic conditions
Aplicaciones Científicas De Investigación
1-Mesitylisoquinoline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-malarial properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is explored for its use in the synthesis of dyes and pigments, as well as in the development of new catalytic systems.
Mecanismo De Acción
The mechanism of action of 1-Mesitylisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interact with DNA or RNA, affecting gene expression and protein synthesis. The exact pathways and molecular targets are still under investigation, but its effects on cellular processes are of significant interest .
Comparación Con Compuestos Similares
1-Mesitylisoquinoline can be compared to other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the mesityl group, has different chemical properties and reactivity.
1-Benzylisoquinoline: This compound has a benzyl group instead of a mesityl group, leading to variations in its biological activity and chemical behavior.
The uniqueness of 1-Mesitylisoquinoline lies in the presence of the mesityl group, which enhances its stability and alters its electronic properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
634613-70-0 |
|---|---|
Fórmula molecular |
C18H17N |
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
1-(2,4,6-trimethylphenyl)isoquinoline |
InChI |
InChI=1S/C18H17N/c1-12-10-13(2)17(14(3)11-12)18-16-7-5-4-6-15(16)8-9-19-18/h4-11H,1-3H3 |
Clave InChI |
ISTNCAUPBGEENC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=NC=CC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



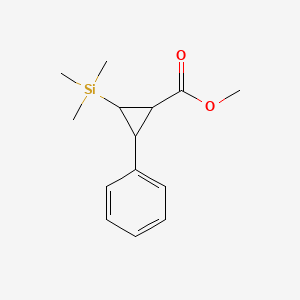
![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
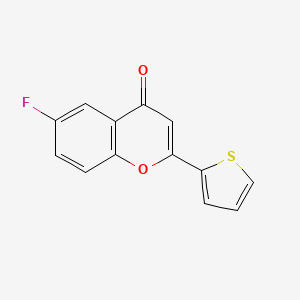
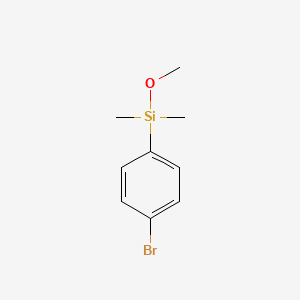



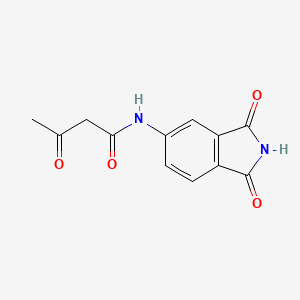



![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)

